molecular formula C12H23NO5 B1599279 boc-d-ser(tbu)-oh CAS No. 248921-66-6

boc-d-ser(tbu)-oh

Cat. No.: B1599279
CAS No.: 248921-66-6
M. Wt: 261.31 g/mol
InChI Key: BPYLRGKEIUPMRJ-MRVPVSSYSA-N
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Description

®-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of tert-butoxy and tert-butoxycarbonyl groups, which provide steric hindrance and stability to the molecule. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Scientific Research Applications

®-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety information available indicates that this compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The compound is also classified as a combustible, acute toxic Cat.3, or toxic compounds or compounds which causing chronic effects .

Future Directions

The use of the tert-butyloxycarbonyl (Boc) group in peptide synthesis can be advantageous in several cases . Therefore, future research could focus on developing safer and more efficient methods for introducing the Boc group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

®-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide

    Reduction: Sodium borohydride in methanol

    Substitution: Trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Tert-butyl esters

    Reduction: Erythro (±) methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

    Substitution: Deprotected amino acids and peptides

Mechanism of Action

The mechanism of action of ®-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl group provides steric hindrance, preventing unwanted side reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its chiral nature and the presence of both tert-butoxy and tert-butoxycarbonyl groups. These features provide enhanced stability and selectivity in synthetic applications, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

(2R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYLRGKEIUPMRJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426321
Record name (R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248921-66-6
Record name (R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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